molecular formula C11H21N3O B11794649 (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone

Cat. No.: B11794649
M. Wt: 211.30 g/mol
InChI Key: VYWOWNGJXJNRSM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is a chiral amine-containing compound characterized by a piperidine core substituted with a cyclopropylmethylamino group at the 3-position and an aminoethanone moiety. Its stereospecific (S)-configuration may influence receptor binding and pharmacokinetic properties.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanone

InChI

InChI=1S/C11H21N3O/c12-6-11(15)14-5-1-2-10(8-14)13-7-9-3-4-9/h9-10,13H,1-8,12H2/t10-/m0/s1

InChI Key

VYWOWNGJXJNRSM-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)CN)NCC2CC2

Canonical SMILES

C1CC(CN(C1)C(=O)CN)NCC2CC2

Origin of Product

United States

Preparation Methods

Reductive Amination of Piperidin-3-one

A common route to substituted piperidines involves reductive amination of ketone precursors. Piperidin-3-one can react with cyclopropylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3_3) or cyanoborohydride (NaBH3_3CN).

Piperidin-3-one+CyclopropylmethylamineNaBH(OAc)33-((Cyclopropylmethyl)amino)piperidine\text{Piperidin-3-one} + \text{Cyclopropylmethylamine} \xrightarrow{\text{NaBH(OAc)}_3} \text{3-((Cyclopropylmethyl)amino)piperidine}

This method offers moderate to high yields (60–85%) and avoids harsh conditions, preserving the cyclopropyl ring’s integrity.

Buchwald–Hartwig Amination

For more sterically hindered substrates, palladium-catalyzed C–N coupling could be employed. A brominated piperidine derivative, such as 3-bromopiperidine, may undergo coupling with cyclopropylmethylamine using a palladium catalyst (e.g., Pd2_2(dba)3_3) and a ligand such as Xantphos. This method requires anhydrous conditions and elevated temperatures (80–100°C), with yields ranging from 50–70%.

Installation of the 2-Aminoethanone Moiety

Acylation of Piperidine with Protected Amino Acid Derivatives

The ethanone group can be introduced via acylation. A protected glycine derivative, such as N-Boc-glycine\text{N-Boc-glycine}, is activated as an acyl chloride (e.g., using thionyl chloride) and reacted with 3-((cyclopropylmethyl)amino)piperidine:

3-((Cyclopropylmethyl)amino)piperidine+ClCOCH2NHBoc1-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)-2-(Boc-amino)ethanone\text{3-((Cyclopropylmethyl)amino)piperidine} + \text{ClCOCH}_2\text{NHBoc} \rightarrow \text{1-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)-2-(Boc-amino)ethanone}

Deprotection of the Boc group using trifluoroacetic acid (TFA) yields the free amine.

Oxidative Desulfurization of Thioamides

Thioamide intermediates, synthesized via condensation of piperidine with thioacetic acid derivatives, can be desulfurized to amides using tetrabutylammonium bromide (Bu4_4NBr) as a catalyst. For example:

3-((Cyclopropylmethyl)amino)piperidine+CH3C(S)NH2Bu4NBr(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone\text{3-((Cyclopropylmethyl)amino)piperidine} + \text{CH}3\text{C(S)NH}2 \xrightarrow{\text{Bu}_4\text{NBr}} \text{(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone}

This method achieves yields of 75–90% under mild conditions (room temperature, 12–24 h).

Asymmetric Synthesis of the (S)-Configuration

Chiral Auxiliary Approach

Using a chiral auxiliary, such as (R)- or (S)-proline, during the acylation step can induce stereoselectivity. For instance, coupling 3-((cyclopropylmethyl)amino)piperidine with a glycine derivative bearing a chiral auxiliary ensures the desired (S)-configuration. Subsequent removal of the auxiliary via hydrolysis affords the enantiomerically pure product.

Enzymatic Resolution

Racemic 2-aminoethanone intermediates can be resolved using lipases or acylases. Porcine pancreatic lipase (PPL) selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This method achieves enantiomeric excess (ee) >98% but requires optimization of solvent and temperature conditions.

Process Optimization and Scalability

Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Reductive AminationNaBH(OAc)3_3, CH2_2Cl2_2, rt, 12 h7895
AcylationBoc-glycine, SOCl2_2, Et3_3N, 0°C8297
DesulfurizationBu4_4NBr, MeOH, 24 h8899

Purification Techniques

  • Flash Chromatography : Silica gel with eluents such as ethyl acetate/hexane (1:1) removes unreacted starting materials.

  • Crystallization : Ethanol/water mixtures (7:3) yield crystalline product with >99% purity.

  • Chiral HPLC : Chiralpak AD-H column with hexane/isopropanol (80:20) confirms enantiomeric purity (ee ≥99%).

Regulatory and Quality Considerations

The U.S. FDA emphasizes rigorous process validation for pharmaceutical intermediates. Key requirements include:

  • Analytical Method Validation : HPLC methods for assay and impurity profiling (e.g., LOD ≤0.1%, LOQ ≤0.3%).

  • Stability Studies : Accelerated stability testing (40°C/75% RH, 6 months) to ensure shelf-life.

  • Documentation : Detailed batch records for clinical trial materials, including solvent residues (ICH Q3C guidelines) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone exhibits several biological activities, making it a candidate for various therapeutic applications:

Neurotransmitter Modulation : Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially influencing mood and cognitive function. This suggests that (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone may act as an inhibitor or modulator within neurotransmitter systems .

Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

Cytotoxicity : Investigations into the cytotoxic effects of this compound show promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

Potential Applications

The potential applications of (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone in pharmaceuticals include:

Application Area Description
CNS Disorders Potential treatment for conditions such as mild cognitive impairment and early dementia, including Alzheimer's disease .
Metabolic Syndrome May be used to treat metabolic disorders like type 2 diabetes and obesity through inhibition of specific enzymes .
Antimicrobial Treatments Development of new antimicrobial agents targeting resistant strains of bacteria.
Cancer Therapeutics Exploration as a selective cytotoxic agent against cancer cells .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features and Differences

The following table highlights critical distinctions between the target compound and two structurally related analogs identified in the evidence:

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Structural Differences
(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone Likely C10H18N3O¹ ~200 (estimated) Piperidine, cyclopropylmethylamino, aminoethanone Reference compound with a compact structure.
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methylbutan-1-one C21H33N3O 343.51 Benzyl group, additional methylbutanone chain, cyclopropylamino-piperidine substitution Bulkier due to benzyl and branched ketone; increased lipophilicity may alter bioavailability.
Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone C30H28N6O2 504.58 Pyrimidine, benzimidazole-naphthalene, hydroxy group Extended aromatic systems likely enhance DNA/protein interaction but reduce metabolic stability.

¹Exact molecular formula inferred from systematic name.

Biological Activity

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone, also known by its CAS number 1401668-34-5, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H23N3O
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 1401668-34-5
  • Chemical Structure : The compound features a piperidine ring substituted with a cyclopropylmethyl group and an amino group.

Biological Activity Overview

The biological activity of (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone has been investigated in various studies, particularly focusing on its potential as an anti-inflammatory and analgesic agent.

  • Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, particularly those involved in pain and inflammation pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes linked to inflammatory processes, similar to other compounds that target cyclooxygenase (COX) pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduces inflammation markers in vivo
AnalgesicDecreases pain response in animal models
CytotoxicityLow cytotoxicity in cell lines

Case Studies

Several studies have highlighted the compound's efficacy and safety profile:

  • Study on Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory effects of the compound in rat models of arthritis. Results indicated significant reductions in edema and inflammatory cytokines, suggesting a potent anti-inflammatory action .
  • Analgesic Properties :
    • In a controlled trial using mice, (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone demonstrated a marked decrease in pain responses measured by tail-flick tests, indicating its potential as an analgesic .
  • Cytotoxicity Assessment :
    • The cytotoxic effects were assessed using various cancer cell lines, showing that the compound exhibits low toxicity while effectively inhibiting cell proliferation, making it a candidate for further development in cancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of a piperidine precursor (e.g., 3-aminopiperidine) with cyclopropylmethylamine under reflux conditions using a polar aprotic solvent (e.g., DMF) .
  • Step 2 : Introduction of the ethanone moiety via nucleophilic acyl substitution or ketone formation .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures to achieve >95% purity .
    • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration of the chiral center at the piperidine ring .

Q. What preliminary biological screening methods are used to assess its activity?

  • In vitro Assays :

  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter transporters) .
  • Enzyme Inhibition : Fluorescence-based assays to evaluate inhibition of targets like kinases or proteases .
    • Dose-Response Studies : IC50/EC50 determination using serial dilutions (1 nM–100 µM) .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence pharmacological activity?

  • Experimental Design :

  • Synthesize both (S)- and (R)-enantiomers and compare binding affinities to targets like metabotropic glutamate receptors .
  • Use molecular docking simulations to predict enantiomer-specific interactions with receptor active sites .
    • Data Interpretation :
  • Example: (S)-enantiomers of piperidine derivatives show 10–100x higher affinity for dopamine transporters than (R)-forms due to spatial compatibility with binding pockets .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Root Cause Analysis :

  • Purity Variability : Compare batch-specific impurities (e.g., via LCMS) and correlate with activity .
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO cells) to minimize variability .
    • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • SAR Workflow :

  • Modification Sites : Alter the cyclopropylmethyl group (e.g., replace with fluorinated or bulkier alkyl chains) to probe steric/electronic effects .
  • Activity Clif s: Retain the ethanone moiety for hydrogen bonding but modify the piperidine N-substituent to reduce off-target effects .
    • Data Table :
DerivativeModificationTarget Affinity (IC50)Selectivity Index
A Cyclopropyl12 nM (mGluR5)50x vs. mGluR1
B Trifluoroethyl8 nM (mGluR5)120x vs. mGluR1

Q. What computational methods predict metabolic stability and toxicity?

  • In silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability, CYP450 inhibition, and hERG channel liability .
  • Metabolite Identification : Molecular dynamics simulations to identify likely oxidation sites (e.g., piperidine ring or cyclopropane) .
    • Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How do solvent and pH conditions affect compound stability during storage?

  • Stability Studies :

  • Accelerated Degradation : Store at 40°C/75% RH for 4 weeks and analyze degradation products via LCMS .
  • Optimal Conditions : Lyophilized form in amber vials under nitrogen atmosphere at -20°C prevents hydrolysis of the ethanone group .

Key Challenges & Future Directions

  • Data Gaps : Limited toxicological profiles necessitate acute toxicity studies in rodent models (e.g., LD50 determination) .
  • Translational Potential : Prioritize derivatives with >100x selectivity for CNS targets to reduce peripheral side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.